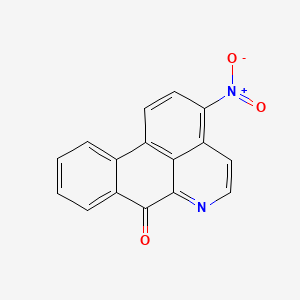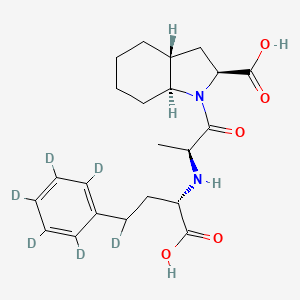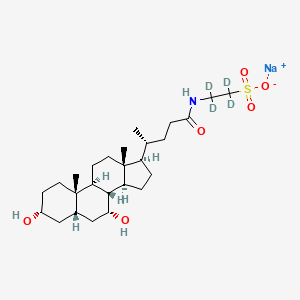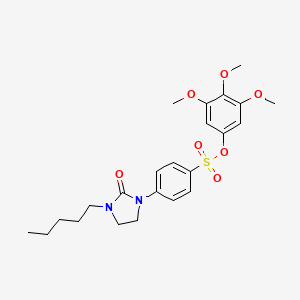
Antitumor agent-43
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-43 is a promising compound in the field of oncology, known for its potent antitumor properties. It has shown significant efficacy in inhibiting the growth of various cancer cells, making it a valuable candidate for cancer therapy. The compound works by targeting specific molecular pathways involved in cancer cell proliferation and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-43 involves multiple steps, starting with the preparation of the core structure. One common method involves the cyclization of precursor molecules under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine. The temperature and reaction time are carefully monitored to ensure high yield and purity of the final product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The purification process may include crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-43 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various alkylated or halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-43 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways involved in cancer progression.
Medicine: Evaluated in preclinical and clinical studies for its potential as a therapeutic agent for various cancers.
Industry: Utilized in the development of new anticancer drugs and formulations .
Wirkmechanismus
The mechanism of action of Antitumor agent-43 involves targeting specific molecular pathways that are crucial for cancer cell survival. It binds to certain proteins and enzymes, inhibiting their activity and leading to the disruption of cellular processes such as DNA replication and repair. This ultimately results in the induction of apoptosis (programmed cell death) in cancer cells. Key molecular targets include proteins involved in cell cycle regulation and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A platinum-containing compound used in cancer therapy.
Doxorubicin: An anthracycline antibiotic with potent antitumor activity.
Paclitaxel: A natural product used in the treatment of various cancers
Uniqueness of Antitumor agent-43
This compound stands out due to its unique mechanism of action and higher specificity for certain cancer cell types. Unlike some other compounds, it has shown lower toxicity and fewer side effects in preclinical studies. Additionally, its ability to target multiple pathways simultaneously makes it a versatile and potent antitumor agent .
Eigenschaften
Molekularformel |
C16H8N2O3 |
|---|---|
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
14-nitro-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C16H8N2O3/c19-16-11-4-2-1-3-9(11)10-5-6-13(18(20)21)12-7-8-17-15(16)14(10)12/h1-8H |
InChI-Schlüssel |
TTYSNERCQNXUTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CN=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)








